
Sodium 3-acrylamidopropanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-acrylamidopropanesulfonate is a versatile compound widely used in various scientific and industrial applications. It is known for its unique properties, including high solubility in water and the ability to form hydrogels. This compound is particularly valuable in the fields of polymer chemistry, water treatment, and biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-acrylamidopropanesulfonate can be synthesized through the reaction of acrylamide with sodium 3-chloropropanesulfonate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The process involves the nucleophilic substitution of the chlorine atom by the acrylamide group, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is usually purified through crystallization or other separation techniques to achieve the required purity for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-acrylamidopropanesulfonate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as water treatment and biomedical devices.
Substitution Reactions: The sulfonate group can participate in substitution reactions with various nucleophiles.
Addition Reactions: The acrylamide group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate are commonly used under aqueous conditions.
Substitution Reactions: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Addition Reactions: Electrophiles such as halogens or alkylating agents can react with the acrylamide group under controlled conditions.
Major Products:
Hydrogels: Formed through polymerization, used in water treatment and biomedical applications.
Substituted Products: Various substituted derivatives depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Sodium 3-acrylamidopropanesulfonate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.
Water Treatment: Employed in the removal of heavy metals and other contaminants from water due to its high affinity for metal ions.
Biomedical Research: Utilized in the development of drug delivery systems and tissue engineering scaffolds.
Industrial Applications: Used in the production of superabsorbent polymers and as a dispersant in various formulations.
Mécanisme D'action
The mechanism of action of sodium 3-acrylamidopropanesulfonate involves its ability to form strong interactions with water molecules and other polar substances. The sulfonate group provides high solubility and ionic interactions, while the acrylamide group allows for polymerization and cross-linking. These properties enable the compound to form hydrogels and other polymeric structures with unique mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Sodium 2-acrylamido-2-methylpropane sulfonate: Similar in structure but with a methyl group on the acrylamide moiety.
Sodium 3-mercaptopropanesulfonate: Contains a thiol group instead of an acrylamide group.
Sodium 3-chloropropanesulfonate: Precursor in the synthesis of sodium 3-acrylamidopropanesulfonate.
Uniqueness: this compound is unique due to its combination of the acrylamide and sulfonate groups, which provide both polymerization capability and high solubility. This makes it particularly valuable in applications requiring hydrophilic and polymerizable properties.
Propriétés
Formule moléculaire |
C6H10NNaO4S |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
sodium;3-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO4S.Na/c1-2-6(8)7-4-3-5-12(9,10)11;/h2H,1,3-5H2,(H,7,8)(H,9,10,11);/q;+1/p-1 |
Clé InChI |
LRNRNYVUHXUAPU-UHFFFAOYSA-M |
SMILES canonique |
C=CC(=O)NCCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


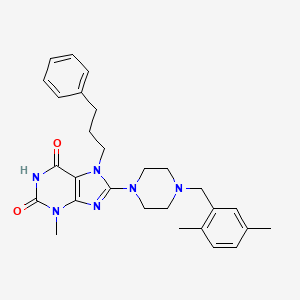
![5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089047.png)
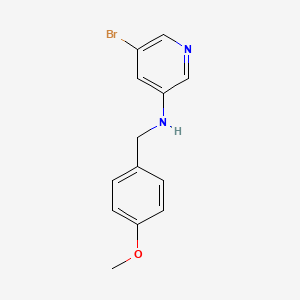
![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)
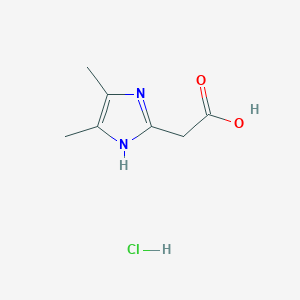
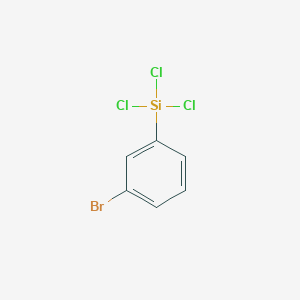
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
![2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid](/img/structure/B14089073.png)
![[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid](/img/structure/B14089079.png)
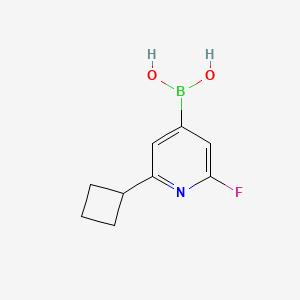
![1-(3-Chlorophenyl)-2-[2-(diethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089088.png)
![7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089098.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14089107.png)
